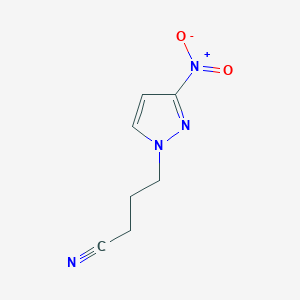

4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile” is a compound that belongs to the pyrazole family . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Energetic compounds containing a new explosophoric fragment, (3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy group, and furazan rings linked by azo and azoxy bridges were synthesized .Aplicaciones Científicas De Investigación

Complex Formation and Magnetic Properties

One study detailed the synthesis of 2D and 3D Cu(hfac)2 complexes with nitronyl nitroxide biradicals, exploring their magnetic properties and structural characteristics. These complexes exhibit ferromagnetic exchange interactions, highlighting their potential in magnetic materials research (Tretyakov et al., 2006).

Energetic Materials Development

Research on novel polynitro azoxypyrazole-based energetic compounds revealed compounds with high thermal stability and detonation performance, indicating their utility in developing new energetic materials for various applications (Yang et al., 2021).

Coordination Chemistry and Stability

Another study focused on the synthesis and complex formation of PdCl2 with substituted pyrazoles, examining their thermal stability and potential applications in coordination chemistry (Khachatryan et al., 2017).

Anticancer Activity

The microwave-assisted synthesis of polysubstituted 4H-pyran derivatives and their evaluation for anticancer activity against various human cancer cell lines demonstrated the potential of pyrazole derivatives in medicinal chemistry (Hadiyal et al., 2020).

Synthetic Chemistry and Molecular Structures

Studies also explored the synthesis of novel pyrazole analogues and their structural characterization, contributing to the field of synthetic organic chemistry and providing insights into the design of new molecules with potential applications in various domains (Veeranki et al., 2023).

Propiedades

IUPAC Name |

4-(3-nitropyrazol-1-yl)butanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c8-4-1-2-5-10-6-3-7(9-10)11(12)13/h3,6H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTUQOQNCLAGMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CCCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.